![molecular formula C16H18N2O4S B411087 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 651017-55-9](/img/structure/B411087.png)
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 and has since been studied for its ability to inhibit a range of enzymes and proteins involved in various cellular processes.
Scientific Research Applications
Bioanalytical Applications
This compound has been utilized in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are functional and modular fluorescent tools that can be tethered to the glycan domain of antibodies. The PBA moiety’s receptor-like ability combined with the versatility of the 3,5-dichloro-BODIPY derivatives makes these dyes particularly useful for bioanalytical applications, such as measuring the binding to glycan chains of antibodies using Quartz Crystal Microbalance (QCM).
Fluorescent Probing
The modular nature of the PBA-BODIPY dyes synthesized using this compound allows for their use as fluorescent probes . They can be specifically designed to attach to certain biomolecules, providing a fluorescent signal upon binding. This is particularly useful in visualizing and tracking biological processes in real-time.
Chemical Synthesis
In chemical synthesis, 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide serves as a precursor for various derivatives that have potential applications in medicinal chemistry and materials science . Its structural components can be modified to produce new compounds with desired properties.
Pharmacological Research
While specific pharmacological applications of this compound are not detailed in the available literature, its derivatives are likely to be explored for drug development due to their structural complexity and potential biological activity .
Medical Research
The compound’s derivatives could be investigated for medical research applications, particularly in the development of diagnostic tools or therapeutic agents . The ability to bind to specific biomolecules could be harnessed to target and treat various diseases.
Industrial Applications
Although direct industrial applications were not found in the search results, the compound’s role in synthesizing functional dyes suggests potential uses in the development of industrial sensors, especially those that require specific molecular recognition capabilities .
Environmental Impact Studies
The environmental impact of this compound and its derivatives would be an important area of study, especially considering their potential industrial and pharmacological uses. Research could focus on their biodegradability, toxicity, and long-term effects on ecosystems .
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-7-12(2)9-14(8-11)22-10-16(19)18-13-3-5-15(6-4-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUDXYQROGYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.